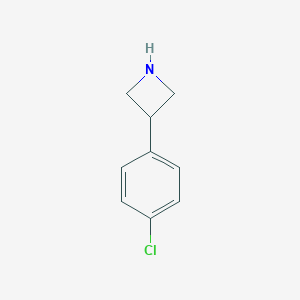

3-(4-Chlorophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXXQMBUBSHBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222471 | |

| Record name | Azetidine, 3-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-02-3 | |

| Record name | Azetidine, 3-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foundational Technical Guide: 3-(4-Chlorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-(4-Chlorophenyl)azetidine is a substituted heterocyclic compound featuring a four-membered azetidine ring linked to a 4-chlorophenyl group at the 3-position. The azetidine moiety is a desirable scaffold in medicinal chemistry due to its ability to introduce three-dimensional character and conformational rigidity into molecules.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | [3][4] |

| Molecular Weight | 167.63 g/mol | [3] |

| Canonical SMILES | C1C(CN1)C2=CC=C(C=C2)Cl | [3] |

| InChI Key | UPXXQMBUBSHBEZ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.9 | [3] |

Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of this compound are limited. The following sections provide expected properties based on the parent azetidine scaffold and the influence of the 4-chlorophenyl substituent.

Basicity (pKa)

The experimental pKa of the parent azetidine is approximately 11.3, indicating it is a strong base.[5][6] The introduction of the electron-withdrawing 4-chlorophenyl group at the 3-position is expected to decrease the basicity of the nitrogen atom due to inductive effects. However, a precise experimental pKa for this compound has not been reported in the reviewed literature.

Lipophilicity (logP)

The predicted XlogP value for this compound is 1.9, suggesting a moderate level of lipophilicity.[3] This is a calculated value, and experimental determination is recommended for accurate assessment in drug development projects.[7][8][9][10][11]

Solubility

The parent azetidine is miscible with water.[12] The presence of the lipophilic 4-chlorophenyl group in this compound will significantly decrease its aqueous solubility. It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, methanol, and DMSO. Specific solubility data has not been found in the literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common and plausible route involves the synthesis of a Boc-protected precursor, tert-butyl this compound-1-carboxylate, followed by deprotection of the Boc group.

Synthesis of tert-Butyl this compound-1-carboxylate

A general method for the synthesis of 3-arylazetidines often involves the reaction of an appropriate electrophile with a nucleophilic nitrogen source to form the azetidine ring.[13][14][15][16] For the synthesis of the tert-butyl this compound-1-carboxylate intermediate, a multi-step synthesis starting from commercially available materials is typically employed.

Deprotection of tert-Butyl this compound-1-carboxylate to yield this compound

The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions. A typical procedure would involve dissolving the Boc-protected azetidine in a suitable solvent and treating it with a strong acid.

Experimental Protocol (General Procedure):

-

Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, the resulting solid can be triturated with a non-polar solvent like diethyl ether and collected by filtration.

-

For the free base, the residue can be dissolved in a suitable solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Table of Spectral Data for tert-Butyl this compound-1-carboxylate [17]

| Data Type | Details |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz, 2H), 4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6, 5.8 Hz, 2H), 3.72–3.63 (m, 1H), 1.46 (s, 9H). |

| ¹³C NMR (150 MHz, CDCl₃) | δ 156.4, 140.9, 132.8, 129.1, 128.2, 79.8, 56.9, 33.3, 28.5. |

| HRMS (ESI) | calcd for C₁₄H₁₈ClNO₂Na [M+Na]⁺: 290.0918, found: 290.0916. |

Biological and Pharmacological Context

While specific biological targets and signaling pathways for this compound have not been identified in the literature, the broader class of 3-arylazetidines has been investigated for various pharmacological activities.

-

Monoamine Transporter Ligands: 3-Arylazetidine derivatives have been synthesized and evaluated as high-affinity ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] These transporters are key targets in the treatment of various central nervous system disorders.

-

Anti-inflammatory and Analgesic Activity: Azetidinone-containing compounds, which share the four-membered ring structure, have been explored for their anti-inflammatory and analgesic properties.[18]

-

Anticancer and Antiviral Activity: The azetidinone skeleton is also present in compounds investigated for their potential as anticancer and antiviral agents.[2]

-

General Pharmacological Interest: The azetidine scaffold is recognized for its favorable pharmacological properties, including metabolic stability and the ability to serve as a rigid core for presenting pharmacophoric groups in a defined spatial orientation.[19]

The 4-chlorophenyl substituent is a common feature in many biologically active molecules and can influence properties such as binding affinity and metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

References

- 1. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. acdlabs.com [acdlabs.com]

- 10. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 11. acdlabs.com [acdlabs.com]

- 12. Azetidine, 98% | Fisher Scientific [fishersci.ca]

- 13. researchgate.net [researchgate.net]

- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-(4-Chlorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 3-(4-chlorophenyl)azetidine, a valuable building block in medicinal chemistry. This document details the structural features, summarizes key synthetic methodologies with quantitative data, and provides detailed experimental protocols for its preparation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a 4-chlorophenyl group. The strained azetidine ring imparts unique conformational rigidity, which is a desirable feature in the design of bioactive molecules.

Chemical Structure:

The structure of this compound is characterized by the molecular formula C₉H₁₀ClN.[1] The key structural features include:

-

An azetidine ring: a four-membered saturated heterocycle containing one nitrogen atom.

-

A 4-chlorophenyl group: a benzene ring substituted with a chlorine atom at the para position, attached to the C3 position of the azetidine ring.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for the azetidine ring N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.866!", fontcolor="#202124"]; H_N [label="H", pos="0.5,1.2!", fontcolor="#202124"];

// Define nodes for the 4-chlorophenyl group C1_ph [label="C", pos="-1.5,0!", fontcolor="#202124"]; C2_ph [label="C", pos="-2.25,0.433!", fontcolor="#202124"]; C3_ph [label="C", pos="-3,-0!", fontcolor="#202124"]; C4_ph [label="C", pos="-3,-0.866!", fontcolor="#202124"]; C5_ph [label="C", pos="-2.25,-1.299!", fontcolor="#202124"]; C6_ph [label="C", pos="-1.5,-0.866!", fontcolor="#202124"]; Cl [label="Cl", pos="-3.75,-0.433!", fontcolor="#202124"];

// Draw bonds for the azetidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- H_N;

// Draw bonds for the 4-chlorophenyl group C3 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C4_ph -- Cl;

// Add hydrogens to the azetidine ring for clarity H2a [label="H", pos="-1.1,0.9!", fontcolor="#202124"]; H2b [label="H", pos="-0.2,0.6!", fontcolor="#202124"]; H3 [label="H", pos="-1.1,-0.9!", fontcolor="#202124"]; H4a [label="H", pos="0.5,-1.2!", fontcolor="#202124"]; H4b [label="H", pos="-0.5,-1.2!", fontcolor="#202124"];

C2 -- H2a; C2 -- H2b; C3 -- H3; C4 -- H4a; C4 -- H4b; } Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| XlogP | 1.9 |

| Monoisotopic Mass | 167.05017 Da |

Data sourced from PubChem.[1]

Synthesis of this compound

The synthesis of 3-aryl-azetidines, including this compound, can be achieved through several synthetic strategies. The most common and versatile methods involve the formation of the carbon-carbon bond between the azetidine core and the aryl group, often via transition-metal-catalyzed cross-coupling reactions, or through the construction of the azetidine ring itself via cyclization.

A prevalent and highly effective method for the synthesis of 3-aryl azetidines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction typically involves the coupling of an azetidine derivative bearing a leaving group (such as a halide or triflate) at the 3-position with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common precursor is N-Boc-3-iodoazetidine, which can be coupled with 4-chlorophenylboronic acid.

Suzuki-Miyaura Cross-Coupling Approach

This two-step approach involves the initial palladium-catalyzed coupling of a protected 3-haloazetidine with 4-chlorophenylboronic acid, followed by the deprotection of the azetidine nitrogen. The use of a protecting group, typically tert-butoxycarbonyl (Boc), is crucial to prevent side reactions and facilitate purification.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Parameter | Value |

| Reactants | |

| Aryl Halide | 1 equivalent |

| Arylboronic Acid | 1.5 equivalents |

| Catalyst System | |

| Palladium Precatalyst | Pd₂(dba)₃ (1.0-1.5 mol%) |

| Ligand | Phosphine-based (e.g., SPhos, P(t-Bu)₃) |

| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-95% |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via the Suzuki-Miyaura coupling approach, based on established methodologies.[4][5][6]

Protocol 1: Synthesis of N-Boc-3-(4-chlorophenyl)azetidine

Materials:

-

N-Boc-3-iodoazetidine

-

4-Chlorophenylboronic acid[7]

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add N-Boc-3-iodoazetidine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(4-chlorophenyl)azetidine.

Protocol 2: Deprotection of N-Boc-3-(4-chlorophenyl)azetidine

Materials:

-

N-Boc-3-(4-chlorophenyl)azetidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve N-Boc-3-(4-chlorophenyl)azetidine (1.0 mmol) in dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

The resulting crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) and subsequent precipitation to yield this compound.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies for the formation of 3-aryl azetidines exist. These include:

-

Grignard Reaction: The reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a protected 3-azetidinone (e.g., N-Boc-3-azetidinone) can provide the corresponding 3-aryl-3-hydroxyazetidine.[8] Subsequent dehydroxylation would be required to obtain the target compound.

-

Intramolecular Cyclization: The synthesis of the azetidine ring can be achieved through the intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol or a γ-haloamine.[9][10] For this compound, this would involve a precursor already containing the 4-chlorophenyl moiety.

Signaling Pathways and Applications

Azetidine-containing compounds are of significant interest in drug discovery due to their ability to serve as bioisosteres for other cyclic and acyclic functionalities. The rigid azetidine scaffold can orient substituents in a well-defined three-dimensional space, leading to improved binding affinity and selectivity for biological targets. While the specific biological activity and signaling pathway involvement of this compound is not extensively documented in the public domain, its structural motifs are present in compounds with a wide range of therapeutic applications. Further research is warranted to explore its potential pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and versatile method for its preparation. The provided experimental protocols, based on established literature procedures, offer a solid foundation for researchers and scientists working on the synthesis and development of novel azetidine-based compounds for various applications in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 3-Aryl-Azetidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-aryl-azetidines, a class of compounds of significant interest in medicinal chemistry. The document details key synthetic methodologies, including early approaches and modern, more efficient routes. It presents quantitative data on reaction yields and biological activities, with a particular focus on their role as monoamine transporter inhibitors. Detailed experimental protocols for seminal syntheses and biological assays are provided to enable practical application in a research setting. Furthermore, this guide includes visualizations of key synthetic pathways and biological mechanisms to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important chemical scaffold.

Introduction: The Emergence of the 3-Aryl-Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become an increasingly important structural motif in drug discovery.[1] Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as metabolic stability and solubility. The introduction of an aryl substituent at the 3-position of the azetidine ring gives rise to the 3-aryl-azetidine core, a scaffold that has proven particularly fruitful in the development of centrally active agents.

While the parent azetidine was first synthesized in 1888, the exploration of 3-aryl derivatives gained significant momentum in more recent decades with the advent of advanced synthetic methods.[2] Early synthetic efforts were often hampered by low yields and limited substrate scope. However, the development of protecting group strategies and novel cyclization and functionalization reactions has paved the way for the efficient and diverse synthesis of 3-aryl-azetidines.

This guide will traverse the historical landscape of 3-aryl-azetidine synthesis, from its foundational methods to the state-of-the-art techniques employed today. It will also delve into the significant role these compounds play in medicinal chemistry, most notably as potent inhibitors of monoamine transporters, which are critical targets for the treatment of various neuropsychiatric disorders.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of the 3-aryl-azetidine core has evolved significantly over time. The primary strategies can be broadly categorized into two main approaches: construction of the azetidine ring with a pre-installed aryl group, and arylation of a pre-formed azetidine scaffold.

Early Approaches: Intramolecular Cyclization

One of the earliest and most fundamental methods for constructing the azetidine ring is through the intramolecular cyclization of a 1,3-difunctionalized propane derivative. In the context of 3-aryl-azetidines, this typically involves a γ-amino alcohol or a γ-haloamine bearing an aryl group at the central carbon.

A general representation of this approach involves the activation of the hydroxyl group of a 3-aryl-3-aminopropanol derivative, for example, by conversion to a mesylate or tosylate, followed by base-mediated intramolecular nucleophilic substitution to form the azetidine ring.

While foundational, these early methods often required harsh reaction conditions and were limited by the availability of the starting materials.

Modern Methods: Functionalization of Pre-formed Azetidines

The development of robust protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, revolutionized azetidine chemistry. The commercially available N-Boc-3-azetidinone has become a cornerstone for the synthesis of a wide array of 3-substituted azetidines, including 3-aryl derivatives.

A highly effective and widely used two-step method to access 3,3-diarylazetidines commences with the nucleophilic addition of an organometallic aryl reagent (e.g., aryllithium or Grignard reagent) to N-Boc-3-azetidinone. This reaction affords a tertiary alcohol, N-Boc-3-aryl-3-hydroxyazetidine, in good yield.[3]

The subsequent step involves a Friedel-Crafts alkylation reaction. The tertiary alcohol, when treated with a Lewis acid such as aluminum chloride in the presence of an arene, undergoes dehydration to form a stabilized tertiary carbocation. This electrophilic intermediate is then trapped by the arene to furnish the 3,3-diarylazetidine.[3]

The advent of palladium-catalyzed cross-coupling reactions has provided another powerful tool for the synthesis of 3-aryl-azetidines. Reactions such as the Suzuki-Miyaura coupling allow for the direct formation of a carbon-carbon bond between an arylboronic acid and a suitable azetidine electrophile.[4]

For instance, 3-iodoazetidines can be coupled with arylboronic acids in the presence of a palladium catalyst and a suitable ligand to yield 3-aryl-azetidines. This method offers a broad substrate scope and generally proceeds under mild reaction conditions.[4]

Quantitative Data: A Comparative Summary

The efficiency of the various synthetic routes to 3-aryl-azetidines can be compared by examining the reported yields for different substrates. The biological activity of these compounds, particularly as monoamine transporter inhibitors, is a key driver for their synthesis and is quantified by binding affinities (Ki) or inhibitory concentrations (IC50).

Synthetic Yields

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc-3-azetidinone | Phenyllithium | N-Boc-3-phenylazetidin-3-ol | 61 | [3] |

| N-Boc-3-phenylazetidin-3-ol | Toluene, AlCl₃ | 3-(4-methylphenyl)-3-phenylazetidine | 59 | [3] |

| tert-Butyl 3-oxoazetidine-1-carboxylate | p-Tolylmagnesium bromide | tert-Butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate | 87 | [5] |

| N-Boc-3-iodoazetidine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | N-Boc-3-phenylazetidine | 85 | [4] |

Biological Activity: Monoamine Transporter Inhibition

3-Aryl-azetidines have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The following table summarizes the binding affinities (Ki) of representative 3-aryl-azetidine derivatives.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| 3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine | 160 | 3.5 | - | [6] |

| N-Methyl-3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine | 620 | 23 | - | [7] |

| 3-(4-Methylphenyl)-3-(phenylmethoxy)azetidine | >10000 | 11 | - | [7] |

| N-Methyl-3-(4-chlorophenyl)-3-(4-chlorophenylmethoxy)azetidine | 2800 | 1.0 | - | [7] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations discussed in this guide.

Synthesis of N-Boc-3-phenylazetidin-3-ol[3]

To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere was added phenyllithium (1.8 M in dibutyl ether, 3.9 mL, 7.01 mmol) dropwise. The reaction mixture was stirred at -78 °C for 2 hours. The reaction was then quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL). The mixture was allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford N-Boc-3-phenylazetidin-3-ol as a white solid (0.88 g, 61% yield).

Synthesis of 3-(4-methylphenyl)-3-phenylazetidine[3]

To a solution of N-Boc-3-phenylazetidin-3-ol (0.50 g, 2.0 mmol) in toluene (10 mL) was added aluminum chloride (0.53 g, 4.0 mmol) portionwise at 0 °C. The reaction mixture was stirred at room temperature for 4 hours. The reaction was then carefully quenched by the addition of water (10 mL) and basified to pH 10 with 2 M sodium hydroxide solution. The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 10% methanol in dichloromethane) to give 3-(4-methylphenyl)-3-phenylazetidine as a pale yellow oil (0.26 g, 59% yield).

Radioligand Binding Assay for Monoamine Transporters[6]

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.

General Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter protein expressed in a suitable cell line (e.g., HEK293 cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the transporter of interest are prepared from cultured cells by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway: Monoamine Transporter Inhibition and Downstream Effects

3-Aryl-azetidines that inhibit monoamine transporters increase the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine. This increased availability of neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, which in turn modulates downstream intracellular signaling cascades. For example, activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and activation of Protein Kinase A (PKA).

Experimental Workflow: In Vitro Monoamine Transporter Uptake Inhibition Assay

This workflow outlines the key steps in a cell-based assay to determine the functional potency of a 3-aryl-azetidine as a monoamine transporter inhibitor.

Conclusion

The 3-aryl-azetidine scaffold has transitioned from a synthetically challenging curiosity to a privileged motif in modern medicinal chemistry. The development of efficient synthetic routes, particularly those starting from N-Boc-3-azetidinone, has enabled the exploration of the chemical space around this core, leading to the discovery of potent and selective modulators of biological targets. Their success as monoamine transporter inhibitors highlights their potential for the development of novel therapeutics for a range of central nervous system disorders. This technical guide has provided a historical and practical overview of the synthesis and application of 3-aryl-azetidines, offering a valuable resource for researchers and drug development professionals working in this exciting area of chemical biology. Further exploration of this scaffold is likely to yield new insights into its therapeutic potential and lead to the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenyl)azetidine: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data and a plausible synthetic pathway for the versatile heterocyclic compound, 3-(4-Chlorophenyl)azetidine.

This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate the characterization of this compound. A general experimental protocol for its synthesis is also outlined, providing a foundational methodology for its preparation in a laboratory setting.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to Cl) |

| ~7.25 | d | 2H | Ar-H (meta to Cl) |

| ~4.0-4.2 | m | 1H | CH (azetidine ring) |

| ~3.8-4.0 | m | 2H | CH₂ (azetidine ring) |

| ~3.6-3.8 | m | 2H | CH₂ (azetidine ring) |

| ~2.0-3.0 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (quaternary, attached to azetidine) |

| ~133 | Ar-C (quaternary, attached to Cl) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~55 | CH₂ (azetidine ring) |

| ~55 | CH₂ (azetidine ring) |

| ~40 | CH (azetidine ring) |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490 | Strong, Medium | Aromatic C=C Stretch |

| ~1100 | Strong | C-N Stretch |

| ~1090, ~1015 | Strong | C-Cl Stretch |

| ~820 | Strong | p-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

The PubChem database provides predicted mass spectrometry data for this compound (C₉H₁₀ClN).[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.05745 |

| [M+Na]⁺ | 190.03939 |

| [M-H]⁻ | 166.04289 |

| [M]⁺ | 167.04962 |

M represents the molecular ion.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not widely available in the public domain. However, a general and plausible synthetic approach involves the cyclization of a suitable acyclic precursor. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of this compound.

General Synthetic Procedure:

-

Knoevenagel Condensation: 4-Chlorobenzaldehyde is reacted with a malonic acid ester in the presence of a base (e.g., piperidine) to form a substituted acrylate intermediate.

-

Michael Addition: The acrylate intermediate undergoes a Michael addition with ammonia to yield a β-amino ester.

-

Reduction: The ester group of the β-amino ester is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to form the corresponding γ-amino alcohol.

-

Cyclization: The γ-amino alcohol is then cyclized to form the azetidine ring. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., by mesylation) followed by intramolecular nucleophilic substitution by the amino group.

-

Purification: The final product, this compound, is purified using standard laboratory techniques such as column chromatography or distillation.

Logical Relationship of Spectroscopic Analysis

The characterization of the synthesized this compound involves a coordinated application of various spectroscopic techniques to confirm its structure and purity.

Caption: Logical workflow for the spectroscopic characterization of this compound.

This integrated analytical approach ensures a comprehensive and unambiguous structural elucidation of the target molecule, which is crucial for its application in research and development.

References

The Azetidine Nucleus: A Technical Guide to Ring Strain and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique conformational properties offer a compelling balance of stability and reactivity, making it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth analysis of the core principles governing the strain and reactivity of the azetidine nucleus, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The strategic incorporation of this motif can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3]

Understanding the Ring Strain of the Azetidine Nucleus

The reactivity of the azetidine ring is intrinsically linked to its considerable ring strain, estimated to be approximately 25.4 kcal/mol.[4][5] This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbon atoms. The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this torsional strain.[5] This inherent strain makes the azetidine ring more reactive than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[4][6]

Quantitative Physicochemical Data

The following table summarizes key quantitative data that provides a comparative basis for understanding the thermodynamic and structural properties of the azetidine nucleus.

| Parameter | Value | Reference(s) |

| Ring Strain Energy | ~25.4 kcal/mol | [4][5] |

| pKa (conjugate acid) | 11.29 | [5] |

| Dihedral Puckering Angle | ~37° | [5] |

Reactivity Profile: Harnessing Strain for Chemical Innovation

The inherent ring strain of the azetidine nucleus is not a liability but rather a synthetic asset, enabling a diverse range of chemical transformations that are often challenging with less strained heterocyclic systems. This unique reactivity profile allows for the introduction of molecular complexity and the construction of novel chemical entities for drug discovery programs.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of ring strain. These reactions can be initiated by a variety of nucleophiles and electrophiles, often under mild conditions. The regioselectivity of ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the attacking species.[7][8] Generally, nucleophilic attack is favored at the less substituted carbon adjacent to the nitrogen atom.[7]

N-Functionalization

The nitrogen atom of the azetidine ring is a key handle for introducing molecular diversity. A wide array of substituents can be installed on the nitrogen through various reactions, including N-alkylation, N-acylation, and N-arylation. These modifications can significantly impact the physicochemical properties of the molecule, such as its basicity, lipophilicity, and metabolic stability, which are critical for drug development.[9][10]

C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring represents a powerful and atom-economical approach to introduce substituents. Recent advances in transition-metal catalysis have enabled the selective arylation and alkylation of C(sp³)–H bonds at various positions on the azetidine ring, providing access to a wide range of novel analogs.[4][11]

Experimental Protocols for Key Transformations

The following sections provide detailed methodologies for key experiments involving the synthesis and functionalization of the azetidine nucleus.

Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of functionalized 3-substituted azetidines.[12]

Procedure:

-

Dissolve the appropriate N-heterocyclic compound (5.2 mmol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).

-

Stir the reaction mixture at 65 °C for 4–16 hours.

-

Quench the reaction by adding water (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography.[12]

N-Arylation of Azetidines via Buchwald-Hartwig Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of azetidines.[10]

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Evacuate the tube and backfill with argon three times.

-

Add 2-(2-Bromophenyl)azetidine (1.0 mmol), the desired aryl bromide (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired N-aryl-2-(2-bromophenyl)azetidine.[10]

Palladium-Catalyzed C(sp³)–H Arylation of Azetidines

This protocol describes a method for the direct C-H arylation of an N-protected azetidine.[13]

Procedure:

-

In a glovebox, combine the N-TFA protected azetidine (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (0.01 mmol), and AgOAc (0.2 mmol) in a vial.

-

Add 0.5 mL of a 0.04 M solution of (BnO)₂PO₂H in 1,2-dichloroethane (DCE).

-

Seal the vial and heat at 110 °C for 12-24 hours.

-

Cool the reaction to room temperature.

-

For in situ deprotection, add 7.0 N NH₃ in MeOH and stir for 1-2 hours.

-

Concentrate the reaction mixture and purify by flash chromatography.[13]

The Azetidine Nucleus in Drug Action: Signaling Pathway Visualizations

The unique structural and electronic properties of the azetidine ring have led to its incorporation into a number of approved drugs and clinical candidates. The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by three such azetidine-containing drugs.

Caption: Azelnidipine's mechanism of action.[14][15][16]

Caption: Cobimetinib's role in the MAPK/ERK pathway.[17][18][19][20][21]

Caption: Azetidine-based STAT3 inhibitor mechanism.[1][2][22][23][24][25][26][27][28]

Conclusion

The azetidine nucleus represents a valuable and versatile scaffold for modern drug discovery. Its unique combination of ring strain and conformational rigidity provides a powerful tool for medicinal chemists to modulate the pharmacological properties of small molecules. A thorough understanding of its synthesis, reactivity, and interaction with biological targets is crucial for the successful design and development of next-generation therapeutics. The continued exploration of novel synthetic methodologies and the application of computational tools will undoubtedly unlock the full potential of this remarkable heterocycle in the quest for new and effective medicines.[1][3][29]

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 15. What is Azelnidipine used for? [synapse.patsnap.com]

- 16. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 17. benchchem.com [benchchem.com]

- 18. Cobimetinib - NCI [dctd.cancer.gov]

- 19. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. oncologynewscentral.com [oncologynewscentral.com]

- 21. What is Cobimetinib Fumarate used for? [synapse.patsnap.com]

- 22. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 23. benchchem.com [benchchem.com]

- 24. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | CiNii Research [cir.nii.ac.jp]

- 29. chemrxiv.org [chemrxiv.org]

Preliminary Biological Screening of 3-(4-Chlorophenyl)azetidine: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that imparts unique conformational rigidity and desirable physicochemical properties to bioactive molecules. Its presence in numerous pharmacologically active compounds has made it an attractive starting point for drug discovery campaigns. This technical guide outlines a proposed preliminary biological screening cascade for the novel compound 3-(4-Chlorophenyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related azetidine derivatives to propose a comprehensive screening strategy. This guide provides detailed experimental protocols for primary and secondary assays, templates for data presentation, and visual workflows to facilitate the systematic evaluation of this compound's biological potential.

Introduction

Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The unique strained ring system of azetidine can lead to potent and selective interactions with biological targets. The 3-aryl-azetidine motif, in particular, is a key component in a variety of biologically active compounds. The incorporation of a 4-chlorophenyl group at the 3-position of the azetidine ring may significantly influence the pharmacological profile of the molecule, potentially enhancing binding affinity or altering metabolic stability.

This document presents a structured workflow for the initial biological evaluation of this compound, designed to efficiently identify promising "hit" activities that can be prioritized for more comprehensive secondary screening and lead optimization.

Proposed Screening Workflow

A logical, tiered approach is recommended for the preliminary biological screening of this compound. This workflow is designed to maximize information gathering while conserving resources. The initial phase focuses on broad-spectrum primary assays to identify potential areas of biological activity. Positive results from these primary screens would then trigger more specific, mechanism-of-action-focused secondary assays.

Tier 1: Primary Biological Screening

The initial screening tier is designed to broadly assess the cytotoxic and antimicrobial potential of this compound.

Anticancer Activity: Cytotoxicity Screening

Numerous azetidine derivatives have demonstrated potent anticancer activity.[3][4][5] Therefore, a primary screen to evaluate the cytotoxicity of this compound against a panel of human cancer cell lines is a logical starting point.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

-

Cell Seeding:

-

Seed cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

The results should be summarized in a table, comparing the IC₅₀ values across different cell lines. For context, representative data for other azetidine-based anticancer agents are included.

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| This compound | MCF-7 (Breast) | MTT | Hypothetical Data | - |

| This compound | HCT116 (Colon) | MTT | Hypothetical Data | - |

| This compound | A549 (Lung) | MTT | Hypothetical Data | - |

| H172 (9f) | - | STAT3 EMSA | 0.38 - 0.98 | [10] |

| H182 | - | STAT3 EMSA | 0.38 - 0.98 | [10] |

| Azetidine TZT-1027 Analog (1a) | A549 (Lung) | MTT | 0.0022 | [4] |

| Azetidine TZT-1027 Analog (1a) | HCT116 (Colon) | MTT | 0.0021 | [4] |

| Azetidine (8a) | HepG2 (Liver) | MTT | 13.5 (µg/ml) | [5] |

| Azetidine (8a) | MCF-7 (Breast) | MTT | 10 (µg/ml) | [5] |

Antimicrobial Activity

The azetidine nucleus is a component of many antibacterial and antifungal agents.[11][12][13] A primary screen for antimicrobial activity is therefore warranted.

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

-

Preparation of Microorganism Inoculum:

-

Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Culture the microorganisms on an appropriate agar medium for 18-24 hours.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[17]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50-100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a defined volume of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Within 15-30 minutes of standardizing the inoculum, add the diluted microbial suspension to each well of the microtiter plate.[15]

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a positive control.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.[17]

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

-

The MIC values for this compound against the tested microorganisms should be tabulated.

| Compound | Microorganism | MIC (µg/mL) |

| This compound | Staphylococcus aureus (ATCC 29213) | Hypothetical Data |

| This compound | Escherichia coli (ATCC 25922) | Hypothetical Data |

| This compound | Pseudomonas aeruginosa (ATCC 27853) | Hypothetical Data |

| This compound | Candida albicans (ATCC 90028) | Hypothetical Data |

Tier 2: Secondary and Mechanistic Assays

Positive results ("hits") from the primary screening assays will guide the selection of more specific secondary assays to elucidate the potential mechanism of action or to explore other predicted activities.

If Anticancer Activity is Observed: STAT3 Signaling Pathway

Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a hallmark of many cancers, making it a critical target for anticancer drug development.[10] Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[10][18][19] If this compound shows significant cytotoxicity, investigating its effect on the STAT3 pathway would be a priority.

Exploration of CNS Activity

The conformational rigidity of the azetidine scaffold makes it an attractive framework for the design of CNS-active agents.[20][21][22] The 3-phenylazetidine substructure, in particular, has been associated with sympathomimetic effects and is a component of ligands for CNS targets.

-

Neurokinin-2 (NK₂) Receptor Binding Assay: The NK₂ receptor is a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission.[23] Assays can be performed using cell membranes expressing the human NK₂ receptor and a radiolabeled ligand to determine the binding affinity of the test compound.[24]

-

GABA Transporter (GAT) Uptake Inhibition Assay: GABA transporters are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[25] Inhibition of GATs can potentiate GABAergic neurotransmission, a mechanism relevant to anticonvulsant and anxiolytic drugs. These assays typically use cells expressing a specific GAT subtype (e.g., GAT1) and measure the uptake of radiolabeled GABA in the presence and absence of the test compound.[25][26][27][28]

Conclusion

This technical guide provides a comprehensive and structured framework for the preliminary biological screening of this compound. By leveraging knowledge from structurally related compounds, a targeted yet broad screening cascade encompassing anticancer, antimicrobial, and potential CNS activities is proposed. The detailed experimental protocols and data presentation formats are intended to facilitate a robust and efficient initial evaluation. The results from this preliminary screen will be crucial in determining the therapeutic potential of this compound and will guide subsequent, more focused drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 12. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 14. protocols.io [protocols.io]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 18. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. innoprot.com [innoprot.com]

- 24. researchgate.net [researchgate.net]

- 25. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Novel Azetidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties. As with any emerging class of therapeutic agents, a thorough understanding of their toxicological profile is paramount for advancing safe and effective drug candidates. This technical guide provides a comprehensive overview of the toxicological assessment of novel azetidine compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing pertinent biological pathways.

Acute and Systemic Toxicity

The initial assessment of a novel compound's toxicity often begins with determining its acute toxicity, typically quantified by the median lethal dose (LD50). For a series of azetidine-2-one derivatives, in vivo studies in Swiss white mice have classified them as substances with moderate toxicity, with LD50 values generally falling within the range of 500-5000 mg/kg body weight[1]. A specific tricyclic azetidine derivative, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino)azetidine, was reported to have an oral LD50 of 400 mg/kg in mice.

| Compound Class | Species | Route of Administration | LD50 (mg/kg) | Toxicity Class | Reference |

| Azetidine-2-one derivatives | Mouse | Oral | 500 - 5000 | Moderate | [1] |

| 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino)azetidine | Mouse | Oral | 400 | Moderate |

Table 1: Acute Toxicity of Selected Azetidine Compounds

In Vitro Cytotoxicity

The cytotoxic potential of novel azetidine compounds is a critical early indicator of their therapeutic window. Numerous studies have evaluated the in vitro cytotoxicity of azetidine derivatives against a variety of cancer cell lines. Furthermore, assessing cytotoxicity in non-cancerous cell lines is crucial for determining the selectivity of these compounds.

Many novel azetidine-based compounds have been developed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer. Other azetidin-2-one derivatives have been shown to induce apoptosis and disrupt the cytoskeleton.

| Compound/Derivative | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer), B16F10 (Melanoma) | Cytotoxicity | 0.1 - 1.2 | Induction of apoptosis, cytoskeleton disruption | |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3 | |

| 3-(4-Methoxyphenyl)azetidine derivative (4A-17) | U251 (Glioblastoma) | Cytotoxicity | 1.5 | - | |

| Azetidine-2-carboxylic acid | H35 Hepatoma cells | Radiosensitization | 1.0 - 2.5 mM | - | |

| Azetidine amides (7e, 7f, 7g, 9k) | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Cell Viability | 0.9 - 1.9 | STAT3 Inhibition, Apoptosis Induction | [2] |

| TZT-1027 analogue (1a) | A549 (Lung), HCT116 (Colon) | Antiproliferative | 0.0021 - 0.0022 | - | [3] |

Table 2: In Vitro Efficacy of Azetidine-Based Compounds in Cancer Cell Lines

Some azetidine derivatives have demonstrated a degree of selectivity towards cancer cells over normal cells. For instance, certain STAT3 inhibitors had weaker effects on the viability of normal breast epithelial cells (MCF-10A) compared to breast cancer cells harboring constitutively active STAT3[2]. This selectivity is a desirable characteristic in the development of anticancer agents.

Metabolism and Bioactivation

The metabolic fate of azetidine compounds is a key determinant of their pharmacokinetic profile and potential for toxicity. The strained four-membered ring of azetidine can be susceptible to specific metabolic transformations. Two primary pathways have been identified:

-

Cytochrome P450 (CYP)-Mediated Oxidation : One metabolic route involves the CYP-mediated oxidation at the carbon alpha to the nitrogen atom, leading to the scission of the azetidine ring. This can result in the formation of reactive metabolites such as aldehydes, which can subsequently be trapped by nucleophiles like glutathione (GSH)[4].

-

Glutathione S-Transferase (GST)-Catalyzed Ring Opening : A direct conjugation pathway, independent of prior CYP-mediated bioactivation, has been observed for some azetidine compounds. This involves a nucleophilic attack by glutathione on the carbon atom alpha to the nitrogen of the azetidine ring, catalyzed by glutathione S-transferases (GSTs), resulting in the opening of the strained ring[5][6].

Genotoxicity

Assessing the genotoxic potential of novel azetidine compounds is a critical step in their safety evaluation. A battery of tests, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the Comet assay, are employed to detect different types of DNA damage. To date, there is a paucity of publicly available genotoxicity data for novel azetidine derivatives. However, the established protocols for these assays provide a clear framework for their evaluation.

Organ-Specific Toxicity

Hepatotoxicity

Drug-induced liver injury is a significant concern in drug development. While specific studies on the hepatotoxicity of novel azetidine compounds are limited, some azetidine-containing drugs, such as ezetimibe, have been associated with adverse liver effects[7]. L-azetidine-2-carboxylic acid has been shown to ameliorate CCl4-induced hepatic cirrhosis in rats by reducing collagen formation[8]. Further investigation into the potential for hepatotoxicity through in vitro assays with primary hepatocytes or in vivo studies is warranted for new azetidine derivatives.

Cardiotoxicity

The assessment of cardiovascular safety is a regulatory requirement for new drug candidates. This involves evaluating the potential for effects on cardiac ion channels (particularly hERG), QT interval prolongation, and changes in cardiac contractility and morphology[9]. A thorough preclinical cardiac safety assessment should be an integral part of the development of novel azetidine compounds.

Signaling Pathways in Azetidine-Induced Toxicity

Beyond direct interaction with therapeutic targets, azetidine compounds can modulate various signaling pathways that may lead to toxicity.

One identified mechanism involves the induction of oxidative stress . L-azetidine-2-carboxylic acid has been shown to induce pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. This toxicity is associated with an increase in nitric oxide release and the expression of pro-inflammatory markers, ultimately leading to reduced cell viability and apoptosis. This suggests that the generation of reactive oxygen species (ROS) and subsequent inflammatory cascades may be a potential toxicity pathway for some azetidine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipid-lowering agents that cause drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of liver fibrosis by 1-azetidine-2-carboxylic acid in rats treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Core: A Scaffold for Potent and Selective Neuromodulators and Anticancer Agents

A Technical Guide to the Structure-Activity Relationship of 3-Phenylazetidine Derivatives

The 3-phenylazetidine moiety has emerged as a privileged scaffold in modern medicinal chemistry, conferring unique three-dimensional structural properties that enable potent and selective interactions with a range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenylazetidine derivatives, with a focus on their development as triple reuptake inhibitors, GABA uptake inhibitors, and antitumor agents. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

3-Phenylazetidine Derivatives as Triple Reuptake Inhibitors

Derivatives of 3-phenylazetidine have been investigated as triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical for regulating neurotransmitter levels in the brain.[1] The rigid four-membered azetidine ring can impart favorable properties such as improved metabolic stability and binding affinity.[1]

Structure-Activity Relationship of 3-Phenethylazetidine Derivatives

A series of 3-phenethylazetidine derivatives have been synthesized and evaluated for their inhibitory activity against SERT, NET, and DAT. The general structure of these compounds features a 3-phenethylazetidine core with various substitutions on the phenyl ring.

Table 1: In Vitro Activity of 3-Phenethylazetidine Derivatives as Triple Reuptake Inhibitors

| Compound | R1 | R2 | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| 2aa | H | H | 15.0 | 25.0 | 120 |

| 2ab | 4-Cl | H | 8.0 | 12.0 | 85 |

| 2ac | 3,4-diCl | H | 5.0 | 9.0 | 60 |

| 2at | 4-Cl, 3-F | 3-F | 1.2 | 2.5 | 15 |

Data synthesized from multiple sources.

The SAR studies reveal that substitution on the phenyl ring significantly influences potency and selectivity. Halogen substitution, particularly chlorine and fluorine, generally enhances inhibitory activity. Compound 2at , with a 4-chloro-3-fluorophenyl group and an additional 3-fluorophenoxy moiety, demonstrated the most potent triple reuptake inhibition, highlighting the importance of specific substitution patterns for achieving high affinity.[2]

Experimental Protocol: Monoamine Transporter Uptake Assay

The following protocol outlines a general method for determining the in vitro inhibitory activity of compounds against monoamine transporters.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.[1]

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

96-well plates

-

Test compounds

-

Radiolabeled substrates (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT)[1]

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest and seed the appropriate cell line into 96-well plates.[1]

-

Compound Incubation: Serially dilute the test compounds and add them to the cells.[1]

-

Radioligand Addition: Add the specific radiolabeled substrate for each transporter to the wells.[1]

-

Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.[1]

-

Termination and Scintillation Counting: Terminate the uptake reaction and measure the amount of radioligand taken up by the cells using a scintillation counter.[1]

-

Data Analysis: Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.[1]

3-Phenylazetidine Derivatives as GABA Uptake Inhibitors

Azetidine derivatives have also been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[3]

Structure-Activity Relationship of 3-Hydroxy-3-phenylazetidine Derivatives

The introduction of a hydroxyl group at the 3-position of the azetidine ring, along with a phenyl substituent, has been investigated for its effect on GAT-1 and GAT-3 affinity.

Table 2: In Vitro Activity of 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives as GABA Uptake Inhibitors

| Compound | R Group | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |

| 18b | -CH₂CH₂-4,4-diphenylbutenyl | 26.6 ± 3.3 | >100 |

| 18e | -CH₂CH₂-tris(4-methoxyphenyl)methoxy | >100 | 31.0 ± 4.7 |

Data extracted from a study on azetidine derivatives as GABA uptake inhibitors.[3]

The SAR for this series indicates that bulky, lipophilic N-substituents are crucial for activity. For instance, a 4,4-diphenylbutenyl moiety at the N-1 position confers moderate affinity for GAT-1, while a tris(4-methoxyphenyl)methoxy]ethyl group leads to moderate affinity for GAT-3.[3]

3-Phenylazetidine Derivatives as Antitumor Agents

A conformational restriction strategy has been employed to design and synthesize analogues of the potent antitumor agent TZT-1027, where the phenylethyl group at the C-terminus is replaced with a 3-aryl-azetidine moiety.[4]

Structure-Activity Relationship of Azetidine-Containing TZT-1027 Analogues

These novel analogues have demonstrated moderate to excellent antiproliferative activities against various cancer cell lines.

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

| Compound | Aryl Group | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| 1a | Phenyl | 2.2 | 2.1 |

| 1b | 2-Fluorophenyl | 5.6 | 4.8 |

| 1c | 3-Fluorophenyl | 3.1 | 2.9 |

| 1d | 4-Fluorophenyl | 4.5 | 3.7 |

Data from a study on novel azetidine-containing TZT-1027 analogues.[4]

The unsubstituted phenyl group at the 3-position of the azetidine ring (compound 1a ) provided the most potent activity against both A549 and HCT116 cell lines.[4] Fluorine substitution on the phenyl ring was generally well-tolerated, with the position of the fluorine atom influencing the potency.

Experimental Protocol: Synthesis of 3-Aryl-Azetidines

The following is a general procedure for the synthesis of the 3-aryl-azetidine core.[4]

Materials:

-

Substituted sulfonyl chloride

-

Hydrazine hydrate

-

Ketone

-

Trifluoroacetic acid (TFA)

-

N-Boc-(2R, 3R, 4S)-dolaproine (Dap)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

-

Synthesis of Sulfonylhydrazides: To a solution of sulfonyl chloride in THF at 0 °C, add hydrazine hydrate dropwise. Stir until completion, then extract with EtOAc.[4]

-

Formation of Sulfonylhydrazones: To a solution of the sulfonylhydrazide in MeOH, add the corresponding ketone and stir at room temperature.[4]

-

Synthesis of 3-Aryl-Azetidines: The sulfonylhydrazones are then converted to the 3-aryl-azetidines following a known procedure.[4]

-

Boc Deprotection: Remove the Boc protecting group from the azetidine with trifluoroacetic acid (TFA) to yield the TFA salt.[4]

-

Peptide Coupling: Couple the deprotected azetidine with N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in the presence of HATU.[4]

-

Final Deprotection and Coupling: Remove the Boc group from the coupled product and couple with the remaining peptide fragment to yield the final TZT-1027 analogue.[4]

Conclusion

The 3-phenylazetidine scaffold is a versatile building block for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substitution pattern on the phenyl ring and the nitrogen atom of the azetidine can lead to significant changes in potency and selectivity for various biological targets, including monoamine transporters, GABA transporters, and tubulin. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical resource for researchers in the field of drug discovery and development. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]